molecular formula C6H9NOS2 B2463370 5-Ethyl-3-methyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 7262-48-8

5-Ethyl-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B2463370
CAS RN: 7262-48-8
M. Wt: 175.26
InChI Key: MQVIISRCYKKYBH-UHFFFAOYSA-N
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Description

5-Ethyl-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound with the linear formula C6H9NOS2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . Thiazolidin-4-one scaffold, to which this compound belongs, is among the most important chemical skeletons that illustrate anticancer activity .


Synthesis Analysis

Thiazolidin-4-one derivatives have been the subject of extensive research, and various synthetic strategies have been developed by researchers to get these derivatives . The authors of a review highlight the various synthetic, green, and nanomaterial-based synthesis routes of thiazolidin-4-ones .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H9NOS2 . Thiazolidin-4-one is an effective scaffold in the production of drugs that inhibit cancer cell proliferation .

Scientific Research Applications

Antimicrobial Activity

5-Ethyl-3-methyl-2-thioxo-1,3-thiazolidin-4-one and its analogs have been extensively researched for their antimicrobial properties. Studies demonstrate that derivatives of this compound exhibit significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria (Nguyễn Tiến Công et al., 2014). Further research has confirmed the potential of these compounds in antimicrobial applications, particularly in the development of new therapeutic agents (G. Derkach et al., 2016).

Anticancer and Antioxidant Activities

Another significant area of research is the compound's anticancer and antioxidant properties. Novel derivatives of this compound have been shown to exhibit high antioxidant and anticancer activities, indicating their potential use in the development of new therapeutic strategies for cancer treatment (K. Saied et al., 2019).

Hypoglycemic Activity

The compound has also been explored for its hypoglycemic activity. Synthesized derivatives of this compound have shown significant hypoglycemic effects in experimental studies, suggesting its potential application in diabetes management (O. Perepelytsya et al., 2019).

Synthesis of Novel Compounds

Research has also focused on the synthesis of novel compounds using this compound as a building block. These studies have led to the development of new heterocyclic systems and molecules with potential medicinal chemistry applications (D. Atamanyuk et al., 2014).

Tumor Necrosis Factor-alpha Antagonism

There is also evidence that derivatives of this compound act as tumor necrosis factor-alpha antagonists. This opens up potential therapeutic applications in the treatment of conditions related to TNF-alpha, such as certain inflammatory diseases (M. Voss et al., 2003).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Thiazolidin-4-one derivatives have been the subject of extensive research, and current scientific literature reveals that these compounds have shown significant anticancer activities . This suggests that there is considerable potential for further exploration of these heterocyclic compounds as possible anticancer agents .

properties

IUPAC Name

5-ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS2/c1-3-4-5(8)7(2)6(9)10-4/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVIISRCYKKYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=S)S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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